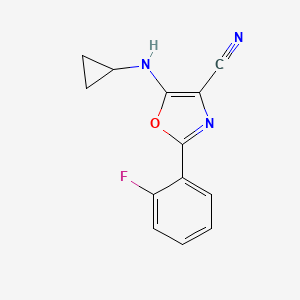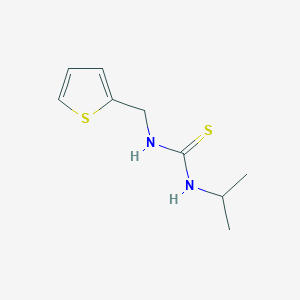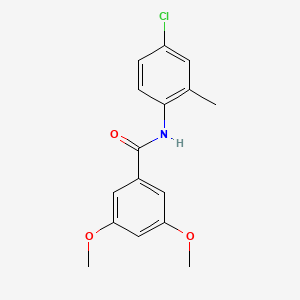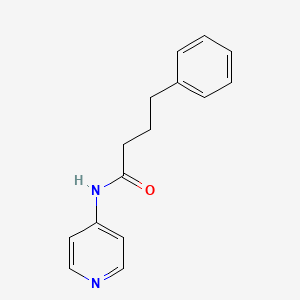
N-cyclopentyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as CX-717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. CX-717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors, and is believed to enhance neuronal plasticity and improve cognitive function.
Mécanisme D'action
CX-717 acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, CX-717 enhances the receptor's response to glutamate, leading to increased neuronal excitability and synaptic transmission. This, in turn, promotes the strengthening of synaptic connections and the formation of new synapses, which are crucial for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CX-717 are primarily related to its ability to enhance AMPA receptor function. Studies have shown that CX-717 increases the expression of AMPA receptor subunits and promotes the trafficking of these receptors to the synapse. Additionally, CX-717 has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CX-717 for lab experiments is its ability to enhance cognitive function in animal models, which can be useful for studying the neural mechanisms underlying learning and memory. Additionally, CX-717 has a relatively long half-life and can be administered orally, which makes it convenient for use in experiments.
However, there are also limitations to using CX-717 in lab experiments. For example, the effects of CX-717 on cognitive function may vary depending on the specific behavioral task used, and the optimal dose and timing of administration may differ between species and individuals. Additionally, the long-term effects of CX-717 on cognitive function and brain health are not well understood and require further investigation.
Orientations Futures
There are several future directions for research on CX-717. One area of interest is the potential use of CX-717 for the treatment of cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dose and timing of CX-717 administration for cognitive enhancement, as well as the long-term effects of CX-717 on brain health. Finally, the development of more potent and selective ampakines may lead to the discovery of new cognitive enhancers with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of CX-717 involves the reaction of ethyl 4-chloro-3-oxobutanoate with 3-ethyl-5-methylisoxazole-4-carboxylic acid, followed by the cyclization of the resulting intermediate with cyclopentylmagnesium bromide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
CX-717 has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. In animal studies, CX-717 has been shown to improve learning and memory in various behavioral tasks, such as the Morris water maze and novel object recognition test. In human trials, CX-717 has been tested for its potential to improve cognitive function in healthy volunteers and individuals with cognitive impairment. Results from these studies suggest that CX-717 may improve attention, working memory, and executive function.
Propriétés
IUPAC Name |
N-cyclopentyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-11(8(2)16-14-10)12(15)13-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICLSVYOUNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)



![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
![5-bromo-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-2-furohydrazide](/img/structure/B5775085.png)

![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)